(2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide is a complex organic compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a hydroxyimino group, a 3-methylphenyl group, and a chromane-3-carboxamide moiety, making it a unique structure with potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromane Core: The chromane core can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via an oximation reaction, where the corresponding ketone or aldehyde is treated with hydroxylamine hydrochloride in the presence of a base.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable aryl halide is reacted with the chromane derivative.
Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the chromane derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The hydroxyimino group can be reduced to form an amine derivative.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving chromane derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the chromane core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(hydroxyimino)-N-phenylchromane-3-carboxamide: Lacks the 3-methyl group on the phenyl ring.
(2Z)-2-(hydroxyimino)-N-(4-methylphenyl)chromane-3-carboxamide: Has a methyl group at the 4-position instead of the 3-position.
(2Z)-2-(hydroxyimino)-N-(3-chlorophenyl)chromane-3-carboxamide: Has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
(2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide is unique due to the specific positioning of the hydroxyimino group, the 3-methylphenyl group, and the chromane-3-carboxamide moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-N-(3-methylphenyl)-3,4-dihydrochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-4-7-13(9-11)18-16(20)14-10-12-6-2-3-8-15(12)22-17(14)19-21/h2-9,14,21H,10H2,1H3,(H,18,20)/b19-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLCNPZXLWPICM-ZPHPHTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3OC2=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C\2CC3=CC=CC=C3O/C2=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678918 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.